Zirconyl chloride octahydrate

Vue d'ensemble

Description

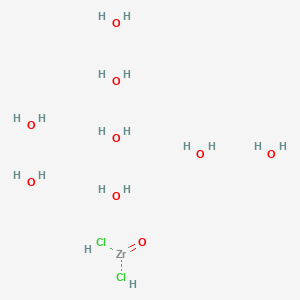

Zirconyl chloride octahydrate, with the chemical formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, is a white, water-soluble inorganic compound. It is the most common water-soluble derivative of zirconium and is widely used in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Zirconyl chloride octahydrate, more commonly written as ZrOCl2·8H2O, is an inorganic compound that is the most common water-soluble derivative of zirconium . It is a white solid that adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The primary targets of this compound are various organic compounds, where it acts as a catalyst .

Mode of Action

This compound acts as a Lewis acid catalyst in organic reactions . It has a high coordinating ability due to the high charge-to-size ratio of Zr4+, which allows it to exhibit strong Lewis acid behavior and high catalytic activity . For example, it has been used efficiently for the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols with acetyl chloride .

Biochemical Pathways

Instead, it is used in the synthesis of zirconia-based nanomaterials, which have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . These nanomaterials can influence various biochemical pathways depending on their specific applications.

Pharmacokinetics

It is known to be soluble in cold water, methanol, and diethyl ether , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The primary result of this compound’s action is the catalysis of various organic reactions. For instance, it can promote the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols, leading to the efficient production of the corresponding methyl esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to be stable under normal conditions, but it can react with strong oxidizing agents . Furthermore, its solubility in different solvents can affect its reactivity and efficacy as a catalyst . It is also worth noting that it is considered a corrosive material, and thus requires careful handling and storage .

Analyse Biochimique

Biochemical Properties

Zirconyl chloride octahydrate has been found to have numerous applications in the field of nanoscience, including as nanocatalysts, nanosensors, and adsorbents

Molecular Mechanism

It is known to adopt a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The chloride anions are not ligands, consistent with the high oxophilicity of Zr (IV)

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zirconyl chloride octahydrate can be synthesized through several methods:

Hydrothermal Method: This involves treating a this compound precursor with ammonium hydroxide at 200°C for 12 hours, resulting in pure tetragonal zirconia nanoparticles.

Precipitation Method: This method involves the reaction of zirconium compounds with hydrochloric acid, followed by evaporation, concentration, and crystallization to obtain this compound.

Industrial Production Methods: Industrially, this compound is produced by dissolving zirconium hydroxide in hydrochloric acid, followed by evaporation and crystallization to obtain the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming zirconium dioxide.

Reduction: It can be reduced to zirconium metal under specific conditions.

Substitution: It can participate in substitution reactions, where the chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used.

Substitution: Various anions like sulfate or phosphate can be used in substitution reactions.

Major Products:

Oxidation: Zirconium dioxide.

Reduction: Zirconium metal.

Substitution: Zirconium sulfate or zirconium phosphate.

Applications De Recherche Scientifique

Scientific Research Applications

- Catalysis :

- Material Science :

- Bioimaging :

- Nanotechnology :

Industrial Applications

- Textiles and Ceramics :

- Paints and Coatings :

- Rubber Additives :

- Fireproof Materials :

Case Study 1: Catalytic Applications

A study demonstrated that this compound could effectively catalyze the synthesis of bioactive heterocycles under mild conditions, showcasing its potential for green chemistry applications. The results indicated that ZCO provided high yields with minimal environmental impact.

Case Study 2: Nanocomposite Development

Research involving ZCO in the development of nanocomposites highlighted its role in enhancing thermal stability and mechanical properties of polymer matrices. The incorporation of ZCO into these materials resulted in composites with improved performance metrics, suitable for high-temperature applications.

Comparaison Avec Des Composés Similaires

Zirconium(IV) oxide chloride:

Zirconium(IV) tetrachloride: Another zirconium-based compound used as a catalyst in organic reactions.

Uniqueness: Zirconyl chloride octahydrate is unique due to its high water solubility and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring aqueous solutions and in the synthesis of zirconium-based materials .

Activité Biologique

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is an inorganic compound that serves as a significant water-soluble derivative of zirconium. This compound has garnered attention in various fields, including biochemistry and materials science, for its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with biological systems, and potential therapeutic applications.

This compound is characterized by its crystalline structure, which consists of a tetrameric cation linked by hydroxide ligands. The chloride ions present in the structure do not act as ligands, which is indicative of the high oxophilicity of zirconium(IV) ions . The molecular formula is Cl₂H₁₈O₉Zr, and it has a molecular weight of approximately 324.26 g/mol .

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of this compound, particularly when modified or used in conjunction with other compounds. For instance, research has shown that zirconium phosphate nanoparticles modified with hyaluronic acid can effectively deliver drugs like paclitaxel to lung cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Another study investigated the antibacterial mechanisms of copper ion- and neodymium ion-modified zirconium phosphates against Escherichia coli. The results indicated that these modifications improved antibacterial activity through cellular uptake mechanisms that altered ion concentrations within bacterial cells, leading to DNA and protein leakage .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated in various contexts. A study focusing on the immobilization of enzymes on zirconium compounds found that while some modifications enhanced enzyme activity, others exhibited varying degrees of cytotoxicity depending on the concentration and formulation used . This highlights the importance of careful consideration when utilizing zirconyl compounds in biomedical applications.

Case Studies

Case Study 1: Drug Delivery Systems

In a notable application, this compound was utilized in developing drug delivery systems for cancer therapy. The incorporation of this compound into nanoparticle formulations demonstrated improved drug loading capacities and targeted delivery mechanisms. The study reported a significant increase in drug accumulation within target cells compared to traditional delivery methods .

Case Study 2: Enzyme Immobilization

Another study explored the use of zirconyl chloride as a support for enzyme immobilization. The research indicated that immobilized laccase exhibited enhanced stability and activity compared to free enzymes. This property is crucial for industrial applications where enzyme longevity is essential for cost-effective processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Cl₂H₁₈O₉Zr |

| Molecular Weight (g/mol) | 324.26 |

| Appearance | White to light yellow powder |

| Solubility | Soluble in water |

| Antibacterial Activity | Effective against E. coli |

Research Findings

- Antibacterial Mechanism : Copper ion-modified zirconium phosphate demonstrated enhanced antibacterial activity by penetrating bacterial cells and disrupting internal ion balance .

- Enzyme Activity : Immobilization techniques using zirconyl compounds resulted in improved enzyme kinetics, indicating potential for biocatalytic applications .

- Drug Delivery Efficiency : Nanoparticles incorporating zirconyl chloride showed increased efficacy in delivering chemotherapeutic agents to targeted cancer cells, enhancing therapeutic outcomes while reducing systemic toxicity .

Propriétés

IUPAC Name |

oxozirconium;octahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBACIUATZGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18O9Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7699-43-6 (Parent) | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049402 | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-92-8 | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium, dichlorooxo-, octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.